molecular formula C19H24N6O5S B3005533 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 886893-85-2

4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B3005533
CAS No.: 886893-85-2
M. Wt: 448.5
InChI Key: VNYGOSRQQPWWHJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as sulfonyl, piperazine, and pyridazine. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, reactions of this type of compound could involve the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could be determined using various analytical techniques .

Scientific Research Applications

Glucan Synthase Inhibitors

Research shows that derivatives of pyridazinone, similar in structure to 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, have been identified as β-1,3-glucan synthase inhibitors. These compounds have demonstrated significant efficacy in in vivo mouse models of Candida glabrata infection (Ting et al., 2011). Further studies have confirmed the potential of similar pyridazinone analogs as potent glucan synthase inhibitors, particularly against fungal strains like Candida glabrata and Candida albicans (Zhou et al., 2011).

Antiviral Activity

Research involving 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives has revealed notable antiviral activity. One of the synthesized compounds showed three-fold higher antiviral activity against an avian paramyxovirus compared to Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).

Antiproliferative Activity

A series of new derivatives containing the piperazin-1-yl-ethyl group showed significant antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer treatment (Mallesha et al., 2012).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives involving morpholine and piperazine showed promising antimicrobial activities against various microorganisms, indicating potential for antimicrobial applications (Bektaş et al., 2007).

Antihypertensive Agents

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has shown promising results in the development of antihypertensive agents. Some of these compounds have exhibited significant activity in both in vitro and in vivo tests (Bayomi et al., 1999).

Anticancer Applications

Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, have been studied for their anticancer activity. Some of these compounds have shown effectiveness against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Turov, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-[6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S/c1-15-2-3-16(25(26)27)14-17(15)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGOSRQQPWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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